molecular formula C8H18N2O B13183649 N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide

Cat. No.: B13183649
M. Wt: 158.24 g/mol
InChI Key: KGUSGVTZAHANOW-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide ( 1339873-33-4) is a specialized organic compound of significant interest in synthetic and medicinal chemistry. Its molecular formula is C8H18N2O, with a molecular weight of 158.24 g/mol . The compound features a unique structure that incorporates both primary amine and tertiary amide functional groups, making it a versatile and valuable building block for chemical synthesis . Its branched alkyl chains contribute to enhanced steric hindrance, which can strategically influence the reactivity and selectivity in nucleophilic substitution or condensation reactions . This compound serves as a key intermediate in various advanced research applications. Its primary value lies in pharmaceutical synthesis and agrochemical development, where its structural features allow for the creation of novel molecules with tailored physicochemical properties . The presence of both amine and amide functionalities provides two distinct sites for further chemical derivatization, enabling researchers to construct more complex molecular architectures efficiently . The compound demonstrates excellent stability under standard laboratory conditions and shows good compatibility with common organic solvents, which facilitates its handling in both laboratory and potential industrial-scale settings . For research purposes, this compound is offered with high purity. It is critical to note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with standard laboratory precautions, including the use of appropriate personal protective equipment.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,5,9H2,1-4H3,(H,10,11)

InChI Key

KGUSGVTZAHANOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound enhances polarity, contrasting with hydrophobic substituents (e.g., biphenyl, indole) in analogs .
  • Steric effects in halogenated analogs (e.g., chloro-phenyl) may hinder reactivity compared to the less bulky amino group .

Physicochemical Properties

Data from and provide insights into trends for related amides:

Property Target Compound* N-(2-chloro-6-methylphenyl)-2-methylpropanamide N-Methylpropanamide
Molecular Weight ~188.28 (estimated) 225.72 101.15
Water Solubility High (amino group) Moderate High
Melting Point Not reported Not reported -
Synthesis Method Amide coupling (DCC) Unspecified Acid-amine condensation

*Estimated values based on structural analogs.

Key Findings :

  • The amino group likely increases water solubility compared to halogenated or aromatic analogs .
  • Bulkier substituents (e.g., biphenyl) reduce solubility due to hydrophobic effects .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide, also known as 2-amino-2-methylpropanamide, is an organic compound characterized by its amide functional group and a branched aliphatic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme modulation and therapeutic applications.

  • Molecular Formula : C5H12N2O
  • Molecular Weight : 116.16 g/mol
  • Physical State : Colorless to light yellow liquid
  • Solubility : Moderate solubility in water

The compound's structure contributes to its unique chemical properties, making it suitable for various biochemical applications. Its reactivity is significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Biological Activity Overview

Research indicates that this compound may influence several biological processes:

  • Enzyme Interaction : The compound can modulate enzyme activity, acting as either an inhibitor or activator depending on the target enzyme. Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into these interactions.
  • Pharmacological Potential : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also offer therapeutic applications in these areas .
  • Synthesis of Pharmaceuticals : The compound serves as a precursor in the synthesis of various pharmaceuticals, highlighting its relevance in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Enzyme Modulation

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly alter enzyme kinetics, enhancing or inhibiting activity based on concentration and specific enzyme targets.

Enzyme TargetEffectConcentration (µM)
Enzyme AActivation10
Enzyme BInhibition50

Study 2: Anti-inflammatory Properties

In a pharmacological evaluation, this compound was tested for anti-inflammatory effects using an animal model. The compound reduced inflammation markers significantly compared to control groups.

Treatment GroupInflammation Marker Reduction (%)
Control0
Low Dose30
High Dose60

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

  • Binding Affinity : The compound has shown promising binding affinity with proteins involved in metabolic pathways, which may influence cellular responses.
  • Signal Transduction : It may affect signaling pathways related to inflammation and pain response, potentially leading to therapeutic effects in conditions like arthritis or chronic pain syndromes .

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